molecular formula C16H13NO3S2 B12127358 (5Z)-3-(furan-2-ylmethyl)-5-(3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one

(5Z)-3-(furan-2-ylmethyl)-5-(3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B12127358
M. Wt: 331.4 g/mol
InChI Key: ZVEVLJTZRORWJQ-ZROIWOOFSA-N
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Description

(5Z)-3-(furan-2-ylmethyl)-5-(3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one is a synthetic organic compound that belongs to the thiazolidinone class. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The unique structure of this compound, featuring a thiazolidinone core with furan and methoxybenzylidene substituents, makes it a subject of interest in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-(furan-2-ylmethyl)-5-(3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of a furan-2-ylmethylamine with a 3-methoxybenzaldehyde in the presence of a thioamide. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(5Z)-3-(furan-2-ylmethyl)-5-(3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the compound can lead to the formation of thiazolidines using reducing agents like sodium borohydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Sodium borohydride, ethanol as solvent.

    Substitution: Nucleophiles such as amines or thiols, polar aprotic solvents like dimethylformamide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiazolidines.

    Substitution: Various substituted thiazolidinones.

Scientific Research Applications

Chemistry

In chemistry, (5Z)-3-(furan-2-ylmethyl)-5-(3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound has shown promise as an antimicrobial agent. Studies have demonstrated its effectiveness against a range of bacterial and fungal pathogens. Additionally, it has been investigated for its anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.

Medicine

In medicine, this compound has been explored for its anticancer activity. Preliminary studies suggest that it can inhibit the growth of certain cancer cell lines, possibly through the induction of apoptosis or cell cycle arrest.

Industry

Industrially, this compound can be used as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its versatile reactivity makes it a valuable component in the production of various bioactive molecules.

Mechanism of Action

The mechanism of action of (5Z)-3-(furan-2-ylmethyl)-5-(3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one is not fully understood. it is believed to exert its effects through multiple pathways:

    Antimicrobial Activity: The compound may disrupt bacterial cell membranes or inhibit key enzymes involved in microbial metabolism.

    Anti-inflammatory Activity: It may inhibit the production of pro-inflammatory cytokines or modulate signaling pathways involved in inflammation.

    Anticancer Activity: The compound could induce apoptosis in cancer cells by activating caspases or disrupting mitochondrial function.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidin-2,4-dione: Known for its antidiabetic properties, particularly in the treatment of type 2 diabetes.

    Benzylidene-thiazolidinone: Similar structure with variations in biological activity and chemical reactivity.

Uniqueness

(5Z)-3-(furan-2-ylmethyl)-5-(3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one stands out due to its unique combination of a furan ring and a methoxybenzylidene group. This structural arrangement imparts distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C16H13NO3S2

Molecular Weight

331.4 g/mol

IUPAC Name

(5Z)-3-(furan-2-ylmethyl)-5-[(3-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C16H13NO3S2/c1-19-12-5-2-4-11(8-12)9-14-15(18)17(16(21)22-14)10-13-6-3-7-20-13/h2-9H,10H2,1H3/b14-9-

InChI Key

ZVEVLJTZRORWJQ-ZROIWOOFSA-N

Isomeric SMILES

COC1=CC=CC(=C1)/C=C\2/C(=O)N(C(=S)S2)CC3=CC=CO3

Canonical SMILES

COC1=CC=CC(=C1)C=C2C(=O)N(C(=S)S2)CC3=CC=CO3

Origin of Product

United States

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